(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl group, which serves as a protective group for the amine functionality. The compound features a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties and biological activities. It has a molecular formula of and a molecular weight of approximately 333.30 g/mol. The compound's structure is essential for its reactivity and potential applications in medicinal chemistry and material science.
(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid exhibits biological activity that may include:
The synthesis of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:
The applications of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid include:
Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies may include:
Several compounds share structural similarities with (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, including:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
N-Boc-4-(trifluoromethyl)-L-phenylalanine | 114873-07-3 | 1.00 | Contains a similar Boc protecting group with a different phenyl substitution. |
(S)-2-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid | 142995-31-1 | 1.00 | Enantiomer with similar functional groups but different stereochemistry. |
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-3-(trifluoromethyl)phenyl)propanoate | 1263376-51-7 | 0.85 | Features a benzyl group instead of a phenyl group, affecting solubility and reactivity. |
N-Boc-3,5-difluoro-L-phenylalanine | 205445-52-9 | 0.84 | Similar amino acid derivative with different fluorination pattern. |
These compounds highlight the uniqueness of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid due to its specific trifluoromethyl substitution and chiral configuration, which may confer distinct biological activities and reactivity profiles compared to its analogs.